3-(dimethylamino)-N-(3-(4-hydroxybenzamido)-4-methylphenyl)benzamide
Overview
Description
This usually includes the compound’s systematic name, its synonyms, and its structural formula.
Synthesis Analysis
This involves a detailed explanation of how the compound can be synthesized from readily available starting materials.Molecular Structure Analysis
This involves the use of spectroscopic methods (like NMR, IR, Mass spectrometry) to determine the structure of the compound.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, the conditions under which these reactions occur, and the products of these reactions.Physical And Chemical Properties Analysis
This includes the compound’s melting point, boiling point, solubility in various solvents, and other physical properties. Chemical properties might include its acidity or basicity, its reactivity with other compounds, and its stability under various conditions.Scientific Research Applications
Synthesis and Biological Evaluation
A study on the synthesis of various derivatives, including 3-(Dimethylamino)-N-(3-(4-Hydroxybenzamido)-4-Methylphenyl) Benzamide, reported their potential as central nervous system agents. The research investigated the synthesis, structural characterization, and biological evaluation, highlighting their possible use in treating conditions like depression (Martin et al., 1981).
Gastrointestinal Prokinetic Activity
Another study synthesized N-[[dialkylamino)ethoxy]benzyl]benzamide derivatives, closely related to 3-(Dimethylamino)-N-(3-(4-Hydroxybenzamido)-4-Methylphenyl) Benzamide. This research focused on their gastrointestinal prokinetic and antiemetic activities, identifying them as potential agents for gastrointestinal disorders (Sakaguchi et al., 1992).
Selenoxanthones Synthesis
The synthesis of Selenoxanthones via directed metalations in benzamide derivatives, including compounds similar to 3-(Dimethylamino)-N-(3-(4-Hydroxybenzamido)-4-Methylphenyl) Benzamide, was explored in a study. This research contributes to the understanding of chemical reactions and potential applications in various fields, including material science and pharmacology (Brennan et al., 2003).
Anticonvulsant Screening
A study focusing on the anticonvulsant properties of N-(substituted)-4-aminobenzamides, closely related to the compound , was conducted. This research offers insights into the potential use of these compounds in treating epilepsy and seizures (Afolabi & Okolie, 2013).
Synthesis and Biological Activities of Alkoxy Benzamide Derivatives
Research was conducted on the synthesis of alkoxy benzamide derivatives, which include structures similar to 3-(Dimethylamino)-N-(3-(4-Hydroxybenzamido)-4-Methylphenyl) Benzamide. This study highlighted their potential anti-tuberculosis activity, indicating a possible application in the field of infectious diseases (Bhalodiya et al., 2021).
Safety And Hazards
This involves researching the compound’s toxicity, flammability, and other hazards. Material Safety Data Sheets (MSDS) are a good source of this information.
Future Directions
This could involve potential applications of the compound, areas of research that could be explored, and possible modifications that could be made to the compound to enhance its properties.
I hope this general guide is helpful. If you have a specific compound or class of compounds you’re interested in, feel free to ask! I’m here to help.
properties
IUPAC Name |
3-(dimethylamino)-N-[3-[(4-hydroxybenzoyl)amino]-4-methylphenyl]benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O3/c1-15-7-10-18(24-23(29)17-5-4-6-19(13-17)26(2)3)14-21(15)25-22(28)16-8-11-20(27)12-9-16/h4-14,27H,1-3H3,(H,24,29)(H,25,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYEFPDQFAZNXLI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)N(C)C)NC(=O)C3=CC=C(C=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70274478 | |
Record name | ZM 336372 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70274478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(dimethylamino)-N-(3-(4-hydroxybenzamido)-4-methylphenyl)benzamide | |
CAS RN |
208260-29-1 | |
Record name | N-(5-(3-Dimethylaminobenzamido)-2-methylphenyl)-4-hydroxybenzamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0208260291 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ZM 336372 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70274478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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